Spegatrine

Descripción general

Descripción

Spegatrine is a natural alkaloid compound isolated from the plant Rauvolfia verticillata . It is known for its role as an α1- and α2-adrenergic receptor antagonist . This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.

Métodos De Preparación

Spegatrine is primarily extracted from the plant Rauvolfia verticillata . The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material. The compound can also be synthesized through a series of chemical reactions involving the methylation of sarpagine . The synthetic route typically includes steps such as methylation, thermal degradation, and purification to obtain the final product .

Análisis De Reacciones Químicas

Spegatrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: The compound can be reduced under specific conditions to yield reduced forms with potentially altered pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Spegatrine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.

Biology: this compound is studied for its effects on adrenergic receptors and its potential as a therapeutic agent.

Mecanismo De Acción

Spegatrine exerts its effects by antagonizing α1- and α2-adrenergic receptors . By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in blood pressure and other physiological effects. The molecular targets of this compound include the adrenergic receptors, and its action involves blocking the signaling pathways mediated by these receptors .

Comparación Con Compuestos Similares

Spegatrine is similar to other alkaloids such as ajmalicine, corynanthine, rauwolscine, and yohimbine . this compound is unique due to its specific binding affinity for both α1- and α2-adrenergic receptors, which distinguishes it from other compounds that may have a preference for one type of receptor over the other . Additionally, its dimer, dithis compound, has an even greater antagonist affinity for α-adrenergic receptors .

Actividad Biológica

Spegatrine, a bisindole alkaloid derived from the Alstonia species, has garnered attention for its potential biological activities. This article reviews the current understanding of this compound's biological activity, focusing on its antimalarial properties, cytotoxic effects on cancer cells, and other pharmacological implications.

Chemical Profile

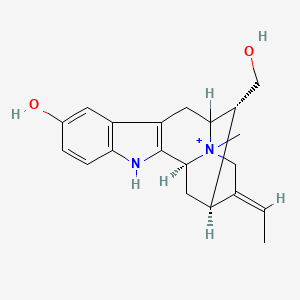

This compound is characterized as a brown amorphous solid with a complex chemical structure. Its isolation was achieved through various chromatographic techniques, including semi-preparative high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) . The compound's molecular formula and specific structural details are still under investigation, but preliminary studies suggest a significant presence of hydroxyl groups indicative of potential reactivity in biological systems.

Antimalarial Activity

The antiplasmodial activity of this compound has been evaluated against Plasmodium falciparum, the causative agent of malaria. In recent studies, this compound demonstrated no significant antimalarial activity at concentrations tested up to 250 μg/mL, with an observed viability reduction of only 4.149% and an IC50 value of 6.533 μg/mL . For comparison, the reference drug chloroquine exhibited a markedly lower IC50 value of 0.032 µg/mL, indicating that this compound is significantly less effective than established antimalarial agents.

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| This compound | 6.533 | No significant activity |

| Chloroquine | 0.032 | Highly active |

Case Studies and Comparative Analysis

A comparative analysis with other bisindole alkaloids highlights the variability in biological activity among compounds within this class. For example:

- (+)-Villastonine : Exhibited strong antiplasmodial activity with an IC50 value of 0.27 μM against P. falciparum.

- (+)-O-acetyl macralstonine : Demonstrated potent activity against multidrug-resistant strains with IC50 values ranging from 0.53 to 0.85 μM .

These findings suggest that while this compound itself may not exhibit significant biological activity, its structural relatives within the same chemical family could provide insights into enhancing efficacy through structural modifications.

Propiedades

IUPAC Name |

(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTYYDUNWITJSJ-SYMHJQAPSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47326-53-4 | |

| Record name | Spegatrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Spegatrine?

A1: this compound is a quaternary alkaloid known to interact with α-adrenoceptors. Specifically, it acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors []. This means it blocks the action of neurotransmitters like norepinephrine at these receptors.

Q2: How does the dimeric form of this compound, Dithis compound, compare in its activity to the monomeric form?

A2: Dithis compound, formed by a covalent bond between two this compound molecules at the 9' carbon position [], exhibits a higher affinity for both α1- and α2-adrenoceptors compared to this compound. Studies have shown Dithis compound to be 3-4 times more potent than this compound in antagonizing the effects of clonidine, an α2-adrenoceptor agonist [].

Q3: What is the chemical structure of this compound and what is its molecular weight?

A3: this compound is a quaternary indole alkaloid. While its exact molecular formula isn't explicitly stated in the provided abstracts, its molecular weight is identified as 352.2 g/mol []. This information, along with spectral data (UV, IR, MS, 1H NMR, and 13C NMR) has been used to characterize its structure [, ].

Q4: Has this compound been identified in any specific plant species, and have other compounds been found alongside it?

A4: Yes, this compound has been isolated from several plant species. It was first discovered in the trunk bark of Aspidosperma spegazzinii []. It has also been found in Rauvolfia verticillata var. hainanensis [], Rauvolfia caffra [, ], and Tabernaemontana contorta []. In these plants, it often coexists with other alkaloids like ajmaline, villosimine, and its dimer, Dithis compound [].

Q5: Has this compound demonstrated any antioxidant activity?

A5: Yes, recent research suggests that this compound possesses antioxidant properties. In a study on Rauvolfia caffra, this compound was identified as a major antioxidant component, displaying significant DPPH free radical scavenging activity and reducing power [].

Q6: What types of studies have been conducted to understand the effects of this compound?

A6: Research on this compound has employed various techniques. These include radioligand binding experiments to assess its affinity for α-adrenoceptors, bioassays using rat tissues (vas deferens, anococcygeus muscle) to evaluate its antagonistic effects, and chemical characterization utilizing spectroscopic methods like UV, IR, MS, 1H NMR, and 13C NMR [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.